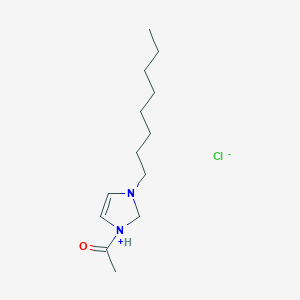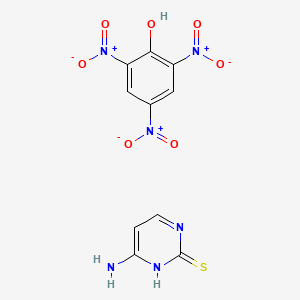
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 6-amino-1H-pyrimidine-2-thione and 2,4,6-trinitrophenol. The former is a heterocyclic compound containing a pyrimidine ring with an amino group and a thione group, while the latter, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This combination of structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidine-2-thione typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol at reflux temperature, resulting in the formation of the desired pyrimidine-thione compound .
For the synthesis of 2,4,6-trinitrophenol, the nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 6-amino-1H-pyrimidine-2-thione follows similar synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the explosive nature of the compound. Specialized equipment and protocols are employed to handle and store the compound safely .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The amino group in 6-amino-1H-pyrimidine-2-thione can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thione group.
Reduction: Amino derivatives from the nitro groups.
Substitution: Alkylated or acylated derivatives from the amino group.
Wissenschaftliche Forschungsanwendungen
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-phenylpyrimidine and 2-thio-containing pyrimidines share structural similarities.
Nitroaromatic Compounds: Other nitroaromatic compounds such as 2,4-dinitrophenol and 2,6-dinitrotoluene have similar nitro group arrangements.
Uniqueness
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine-thione structure with a highly nitrated phenol ring. This dual functionality imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
64068-57-1 |
|---|---|
Molekularformel |
C10H8N6O7S |
Molekulargewicht |
356.27 g/mol |
IUPAC-Name |
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H5N3S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-6-4(8)7-3/h1-2,10H;1-2H,(H3,5,6,7,8) |
InChI-Schlüssel |
LPXVQKMHKZCWQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)N=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


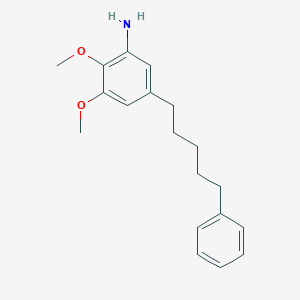


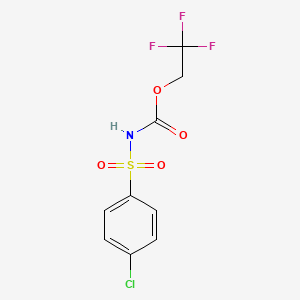
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
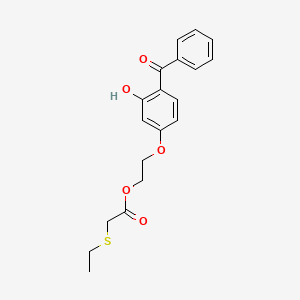
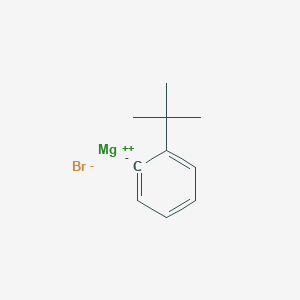

![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)




